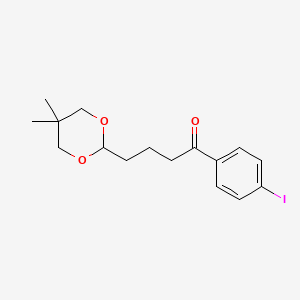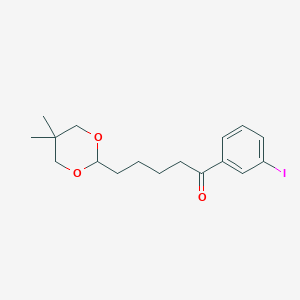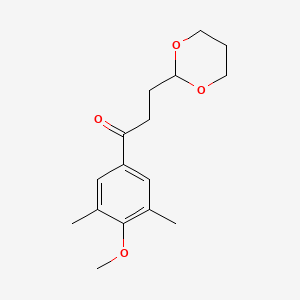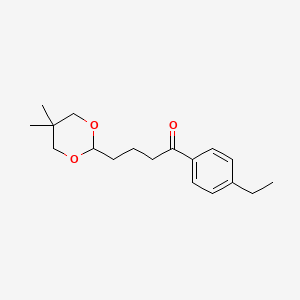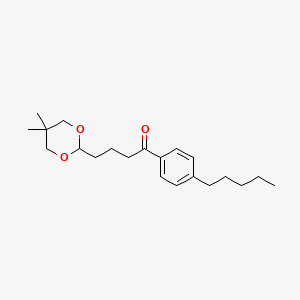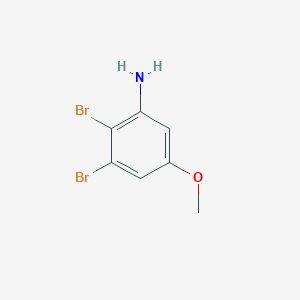
2,3-Dibromo-5-methoxyaniline
Overview
Description
2,3-Dibromo-5-methoxyaniline, also known as DBM, is an important organic compound used in a variety of scientific research applications. It is a brominated aniline derivative, consisting of a benzene ring with an amine group and two bromine atoms attached to the ring. DBM is a colorless solid at room temperature, and has a melting point of 74°C and a boiling point of 256°C. It is soluble in water and many organic solvents, such as ethanol and methanol. DBM is a versatile compound with many applications in the laboratory, including its use in biochemical and physiological experiments.
Scientific Research Applications
Synthesis and Chemical Properties
2,3-Dibromo-5-methoxyaniline is a chemical compound with potential applications in various fields of scientific research. The synthesis and chemical properties of related compounds have been extensively studied. For instance, 5-Ethylsulfonyl-2-methoxyaniline, a molecule closely related to 2,3-Dibromo-5-methoxyaniline, has been utilized in preparing compounds with biological activities targeting kinases, including several VEGFR2 inhibitors and a CLK inhibitor. These compounds are valuable in the development of antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators (Johnson et al., 2022).
Applications in Polymer Science
Polyanilines and their derivatives, including methoxyanilines, have shown significant importance in polymer science. The synthesis of optically active sulfonated polyanilines from 2-methoxyaniline-5-sulfonic acid demonstrates the versatility of these compounds in creating new materials with potential applications in electronics and materials science (Strounina et al., 1999).
Environmental and Analytical Chemistry
In the field of environmental chemistry, studies on the degradation of methoxyanilines, including 2-methoxyaniline, in aqueous solutions have been conducted to understand their impact on aquatic life and public health. These studies are crucial for the development of efficient wastewater treatment methods (Chaturvedi & Katoch, 2020).
Electrochemical Studies
Electrochemical studies of methoxyanilines, such as the electrooxidation of o-methoxyaniline, have provided insights into the electrochemical properties and potential applications of these compounds in developing new electrochemical sensors and devices (Widera et al., 1997).
properties
IUPAC Name |
2,3-dibromo-5-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIXGLIAFZDKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-5-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



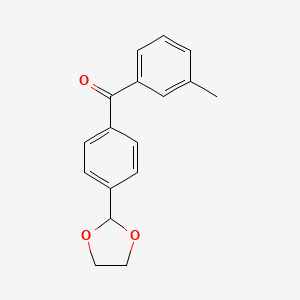

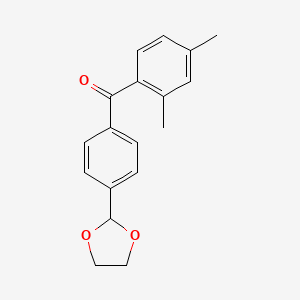

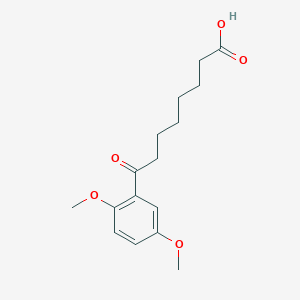
![2,2-Dimethyl-4-[2-(ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B3025154.png)


